molecular formula C19H17ClN4O4S B449308 4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE

4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B449308
M. Wt: 432.9g/mol
InChI Key: BFRAZHCGQQQFSF-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a pyrazole ring, a phenyl group, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the phenyl and sulfonate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole derivative with an additional oxygen atom, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with molecular targets in biological systems. The pyrazole ring and sulfonate ester groups may facilitate binding to enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-methylbenzenesulfonyl chloride
  • Phenylhydrazine derivatives

Uniqueness

Compared to similar compounds, 4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE stands out due to its combined structural features

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9g/mol

IUPAC Name

[4-[(E)-[(4-chloro-1-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H17ClN4O4S/c1-13-3-9-16(10-4-13)29(26,27)28-15-7-5-14(6-8-15)11-21-22-19(25)18-17(20)12-24(2)23-18/h3-12H,1-2H3,(H,22,25)/b21-11+

InChI Key

BFRAZHCGQQQFSF-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NN(C=C3Cl)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3Cl)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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